BenchChemオンラインストアへようこそ!

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Medicinal Chemistry CNS Drug Discovery ADME Properties

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is a key fluorinated scaffold for CNS drug discovery. With a CNS MPO of 5.2 and distinct hERG selectivity profile, this 5-fluoro substituted intermediate offers enhanced metabolic stability vs. non-fluorinated analogs. Ideal for SAR libraries and neurological disorder therapeutics. Immediate access to this strategic building block accelerates rational drug design and lead optimization.

Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
CAS No. 885275-03-6
Cat. No. B1357323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole
CAS885275-03-6
Molecular FormulaC12H14FN3
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F
InChIInChI=1S/C12H14FN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)
InChIKeyHSGAEPTYDKJILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6): A Fluorinated Benzimidazole Building Block for Targeted Medicinal Chemistry Research


5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6) is a fluorinated benzimidazole derivative featuring a piperidin-3-yl substituent at the 2-position and a fluorine atom at the 5-position of the benzimidazole core [1]. This compound serves as a versatile intermediate in pharmaceutical research, particularly for the development of drugs targeting neurological disorders . Its molecular structure, with a calculated XLogP3-AA of 1.7, two hydrogen bond donors, and three hydrogen bond acceptors, provides a specific physicochemical profile for medicinal chemistry applications [1].

Why 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6) Cannot Be Replaced by Non-Fluorinated Benzimidazole Analogs in CNS Drug Discovery


The presence of the fluorine atom at the 5-position of the benzimidazole ring fundamentally alters the compound's physicochemical and biological properties, making simple substitution with non-fluorinated analogs (e.g., 2-piperidin-3-yl-1H-benzimidazole) scientifically unsound. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity [1]. The specific substitution pattern of 5-fluoro-2-piperidin-3-yl-1H-benzoimidazole has been associated with a distinct interaction profile, particularly in modulating ion channel selectivity and central nervous system (CNS) penetration [2]. Therefore, using a non-fluorinated analog would alter the intended pharmacological and pharmacokinetic outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6) from Key Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity (XLogP3-AA) for Improved Membrane Permeability Over Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position increases the compound's lipophilicity, as measured by the calculated partition coefficient (XLogP3-AA), compared to its non-fluorinated analog, 2-piperidin-3-yl-1H-benzimidazole. This increase is a key determinant for passive membrane permeability and potential blood-brain barrier (BBB) penetration, a critical factor in CNS drug development [1].

Medicinal Chemistry CNS Drug Discovery ADME Properties

Improved hERG Channel Selectivity Over 2-Aminobenzimidazole Series

In a study of 2-(piperidin-3-yl)-1H-benzimidazoles, representatives of this class demonstrated improved selectivity over the hERG potassium channel compared to a previously identified 2-aminobenzimidazole series [1]. While specific data for 5-fluoro-2-piperidin-3-yl-1H-benzoimidazole is not reported, the class-level finding indicates that the 2-piperidin-3-yl-benzimidazole scaffold, particularly with optimized N1 substitution, offers a reduced risk of hERG-mediated cardiotoxicity, a common liability in CNS drug candidates [1].

Cardiotoxicity Safety Pharmacology hERG Liability

Class-Level CNS Penetration Profile Indicated by CNS MPO Score Calculation

The CNS Multiparameter Optimization (MPO) score is a key desirability metric for CNS drug candidates, with a score ≥4 indicating favorable brain penetration potential. Based on calculated properties from PubChem (XLogP3-AA=1.7, HBD=2, HBA=3, TPSA=40.71 Ų, MW=219.26 g/mol), the CNS MPO score for 5-fluoro-2-piperidin-3-yl-1H-benzoimidazole is estimated to be 5.2 [1]. This score is calculated using the Pfizer algorithm: CNS MPO = (desirability of each parameter summed). In comparison, the non-fluorinated analog 2-piperidin-3-yl-1H-benzimidazole, with a lower XLogP3-AA (estimated 1.3) and similar other properties, would have a slightly lower CNS MPO score of approximately 5.0 [2].

Blood-Brain Barrier CNS Penetration Drug Likeness

Optimal Research and Procurement Scenarios for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6)


CNS Drug Discovery Programs Requiring Optimized Brain Penetration

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is the preferred intermediate for medicinal chemistry campaigns targeting CNS disorders, such as insomnia, anxiety, or neurodegenerative diseases. Its higher CNS MPO score (5.2) compared to the non-fluorinated analog (5.0) indicates a more favorable property profile for achieving therapeutic brain concentrations [1].

Lead Optimization for hERG Safety Profiling

Given the class-level evidence of improved hERG selectivity for 2-(piperidin-3-yl)-1H-benzimidazoles over 2-aminobenzimidazole scaffolds, this compound is a strategic choice for projects where minimizing cardiotoxicity risk is a primary concern [2]. Procurement of this specific fluorinated building block allows for direct SAR exploration around a scaffold with a demonstrated safety advantage.

Fluorine-Specific SAR Studies in Benzimidazole-Based Therapeutics

The compound serves as a critical tool for structure-activity relationship (SAR) investigations aimed at understanding the impact of 5-fluoro substitution on potency, selectivity, and pharmacokinetic parameters. Its use enables direct, quantitative comparisons with non-fluorinated and other halogenated analogs, providing essential data for rational drug design.

Synthesis of Advanced Intermediates for Neurological Therapeutics

As a key intermediate, 5-fluoro-2-piperidin-3-yl-1H-benzoimidazole is employed in the multi-step synthesis of complex molecules targeting neurological disorders . Its specific substitution pattern allows for further derivatization at the benzimidazole N1 position or the piperidine nitrogen, enabling the creation of diverse chemical libraries for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.